CRBN Binding Affinity: Lenalidomide-PEG1-azide Retains ~10-fold Higher CRBN Affinity vs. Thalidomide-Based Linker Conjugates
The lenalidomide moiety in Lenalidomide-PEG1-azide derives from a parent compound with an IC₅₀ of ~3 μM for the CRBN-DDB1 complex, approximately 10-fold more potent than thalidomide (IC₅₀ ~30 μM) and equipotent to pomalidomide (IC₅₀ ~3 μM) [1]. This binding affinity is measured by competitive displacement of CRBN-DDB1 from thalidomide analog-coupled beads using U266B1 myeloma cell extracts [1]. The PEG1-azide functionalization at the 4-position does not ablate the glutarimide pharmacophore required for CRBN hydrogen bonding to the Asn351/His378/Trp380 triad in the CRBN binding pocket, as confirmed by the structural biology of the lenalidomide-CRBN-DDB1 complex (PDB 4TZ4) [2]. In practical PROTAC terms, a PROTAC built from a thalidomide-PEG1-azide scaffold would require approximately 10-fold higher intracellular concentrations to achieve equivalent CRBN occupancy, risking hook-effect limitations and reduced degradation efficiency at pharmacologically attainable concentrations.
| Evidence Dimension | CRBN-DDB1 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Lenalidomide parent compound IC₅₀ ~3 μM for CRBN-DDB1 complex |
| Comparator Or Baseline | Thalidomide IC₅₀ ~30 μM; Pomalidomide IC₅₀ ~3 μM |
| Quantified Difference | ~10-fold higher affinity vs. thalidomide; equipotent to pomalidomide |
| Conditions | Competitive bead-based binding assay; CRBN-DDB1 complex from U266B1 myeloma cell extracts |
Why This Matters
Researchers selecting a CRBN-recruiting ligand-linker for PROTAC library synthesis must consider that a thalidomide-based alternative demands 10-fold higher dosing to achieve equivalent E3 ligase engagement, directly limiting degradation efficiency ceiling and increasing off-target risk at elevated concentrations.
- [1] Lopez-Girona A, Mendy D, Ito T, et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. 2012;26(11):2326-2335. doi:10.1038/leu.2012.119. View Source
- [2] Chamberlain PP, Lopez-Girona A, Miller K, et al. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nat Struct Mol Biol. 2014;21(9):803-809. doi:10.1038/nsmb.2874. PDB 4TZ4. View Source
